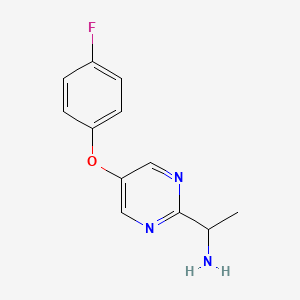
Methyl 2-(3-iodobenzylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-iodobenzylthio)acetate is an organic compound that features an ester functional group, an iodine atom attached to a phenyl ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-iodobenzylthio)acetate typically involves the reaction of 3-iodobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-iodobenzylthio)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl 2-(3-iodobenzylthio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-iodobenzylthio)acetate depends on its specific application. In biological systems, it may interact with cellular targets through its sulfanyl and ester groups, potentially inhibiting enzymes or modulating signaling pathways. The iodine atom can also facilitate radiolabeling, allowing for imaging and tracking within biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-iodophenyl)acetate: Similar structure but lacks the sulfanyl group.
Methyl 2-[(4-iodophenyl)methylsulfanyl]acetate: Similar structure but with the iodine atom in a different position on the phenyl ring.
Ethyl 2-[(3-iodophenyl)methylsulfanyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(3-iodobenzylthio)acetate is unique due to the combination of the iodine atom, sulfanyl group, and ester functionality
Properties
Molecular Formula |
C10H11IO2S |
|---|---|
Molecular Weight |
322.16 g/mol |
IUPAC Name |
methyl 2-[(3-iodophenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H11IO2S/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
GZYCCXZLAVWUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dihydro-N,N-diphenyl-4-[3-(trifluoromethyl)phenoxy]-1(2H)-pyridinepropanamine ethanedioate](/img/structure/B8323022.png)
![1-[2-(2-Tert-butyl-5-nitro-phenoxy)-ethyl]-piperidine](/img/structure/B8323037.png)




![Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate](/img/structure/B8323078.png)


![1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate](/img/structure/B8323086.png)



